(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
Overview
Description
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 3,5-dimethylpyrazole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 3,5-dimethylpyrazole using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of borane derivatives.
Scientific Research Applications
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is primarily related to its ability to form stable complexes with various metal catalysts and its reactivity in forming carbon-carbon bonds. The boronic acid group can interact with metal centers, facilitating catalytic cycles in reactions such as the Suzuki-Miyaura coupling. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-boronic acid: Similar structure but lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylisoxazole-4-boronic acid: Contains an isoxazole ring instead of a pyrazole ring.
1-Methylpyrazole-4-boronic acid: Contains a single methyl group at the 1 position.
Uniqueness
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of two methyl groups at the 3 and 5 positions, which can influence its steric and electronic properties. This substitution pattern can enhance its reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-3-5(6(9)10)4(2)8-7-3/h9-10H,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABZNRCHCVTPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NN=C1C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257567 | |
Record name | B-(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851524-99-7 | |
Record name | B-(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851524-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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